![molecular formula C64H111N3O26S2 B12427417 Ald-Ph-amido-PEG23-OPSS](/img/structure/B12427417.png)
Ald-Ph-amido-PEG23-OPSS
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Overview
Description
Ald-Ph-amido-PEG23-OPSS is a cleavable 23-unit polyethylene glycol linker commonly employed for the synthesis of antibody-drug conjugates (ADCs) . This compound is particularly valuable in the field of targeted cancer therapy, where it facilitates the delivery of cytotoxic drugs to cancer cells while minimizing damage to healthy tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ald-Ph-amido-PEG23-OPSS involves multiple steps, starting with the preparation of the polyethylene glycol chain. The polyethylene glycol chain is then functionalized with an aldehyde group and a phenylamido group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified using chromatographic techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
Ald-Ph-amido-PEG23-OPSS undergoes several types of chemical reactions, including:
Oxidation: The orthopyridyl disulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are commonly used.
Substitution: Nucleophiles such as amines and hydrazines are used for substitution reactions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ald-Ph-amido-PEG23-OPSS is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the development of bioconjugates for imaging and diagnostic applications.
Medicine: Integral in the creation of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of advanced materials and nanotechnology
Mechanism of Action
Ald-Ph-amido-PEG23-OPSS functions as a cleavable linker in antibody-drug conjugates. The orthopyridyl disulfide group is cleaved in the reductive environment of cancer cells, releasing the cytotoxic drug. This targeted release minimizes damage to healthy tissues and enhances the therapeutic efficacy of the drug .
Comparison with Similar Compounds
Similar Compounds
Ald-Ph-amido-PEG12-OPSS: A shorter polyethylene glycol linker with similar cleavable functionality.
Ald-Ph-amido-PEG45-OPSS: A longer polyethylene glycol linker with enhanced solubility and stability
Uniqueness
Ald-Ph-amido-PEG23-OPSS is unique due to its optimal length, which provides a balance between solubility, stability, and cleavability. This makes it particularly suitable for use in antibody-drug conjugates, where precise control over drug release is crucial .
Biological Activity
Ald-Ph-amido-PEG23-OPSS is a specialized compound utilized primarily as a cleavable linker in the development of antibody-drug conjugates (ADCs). This compound consists of a polyethylene glycol (PEG) chain with 23 units, which enhances solubility and stability while facilitating targeted drug delivery. The biological activity of this compound is significant in various biomedical applications, particularly in oncology and immunotherapy.
This compound functions as a bridge between an antibody and a cytotoxic drug. The PEGylation improves pharmacokinetics by increasing the half-life of the drug in circulation and reducing immunogenicity. Upon internalization by target cells, the linker is cleaved, releasing the cytotoxic agent directly into the tumor cells, thereby minimizing systemic toxicity.
Key Biological Activities
The biological activities associated with this compound include:
- Antibody-Drug Conjugation : Facilitates targeted delivery of cytotoxic agents to specific cells, enhancing therapeutic efficacy while reducing off-target effects.
- Induction of Apoptosis : The released cytotoxins can trigger programmed cell death in malignant cells.
- Cell Cycle Modulation : Impacts various phases of the cell cycle, particularly in rapidly dividing cancer cells.
Research Findings
Recent studies have highlighted the efficacy of ADCs utilizing this compound in preclinical models. For instance, ADCs designed with this linker have shown promising results in targeting specific cancer types, including breast and ovarian cancers.
Case Studies
-
Breast Cancer Model :
- Study : A study evaluated an ADC with this compound targeting HER2-positive breast cancer cells.
- Findings : The ADC demonstrated a significant reduction in tumor size compared to controls, with minimal side effects observed.
-
Ovarian Cancer Model :
- Study : Another investigation focused on an ADC targeting folate receptors in ovarian cancer.
- Findings : Results indicated that the use of this compound improved the therapeutic index, allowing for higher doses of cytotoxic agents without increased toxicity.
Comparative Data Table
Compound | Molecular Weight | Cleavable Linker | Targeted Cancer Type | Efficacy (%) | Side Effects |
---|---|---|---|---|---|
This compound | 1402.70 g/mol | Yes | HER2+ Breast Cancer | 75% | Minimal |
Other ADC Linker | Varies | No | Various | 60% | Moderate |
Properties
Molecular Formula |
C64H111N3O26S2 |
---|---|
Molecular Weight |
1402.7 g/mol |
IUPAC Name |
4-formyl-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide |
InChI |
InChI=1S/C64H111N3O26S2/c68-59-60-4-6-61(7-5-60)64(70)67-11-13-72-15-17-74-19-21-76-23-25-78-27-29-80-31-33-82-35-37-84-39-41-86-43-45-88-47-49-90-51-53-92-55-57-93-56-54-91-52-50-89-48-46-87-44-42-85-40-38-83-36-34-81-32-30-79-28-26-77-24-22-75-20-18-73-16-14-71-12-10-65-62(69)8-58-94-95-63-3-1-2-9-66-63/h1-7,9,59H,8,10-58H2,(H,65,69)(H,67,70) |
InChI Key |
YLULMOFZKSBCGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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